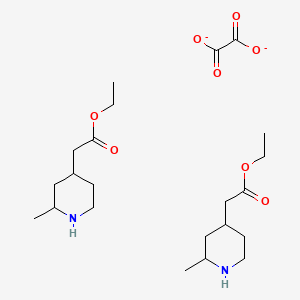
A-(4-Chlorophenyl)acrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-(4-Chlorophenyl)acrylophenone, also known as 4-Chlorochalcone, is a chalcone derivative with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . This compound is characterized by the presence of a chloro group at the para position of the phenyl ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenylpropanol.
Substitution: 4-Chlorophenyl-substituted amines or thiols.
Aplicaciones Científicas De Investigación
A-(4-Chlorophenyl)acrylophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .
Comparación Con Compuestos Similares
- 4-Chlorobenzylidene acetophenone
- 4-Chlorostyrylphenylketone
- 4-Chlorochalcone
Comparison: A-(4-Chlorophenyl)acrylophenone is unique due to its specific substitution pattern and reactivity. Compared to other chalcone derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H11ClO |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2 |
Clave InChI |
JCNDIKPMRXZJCF-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)



